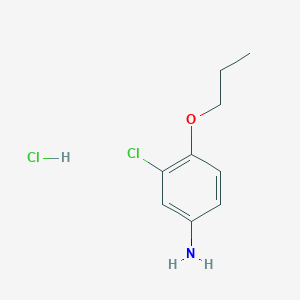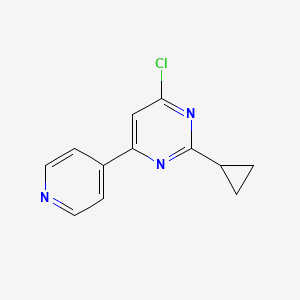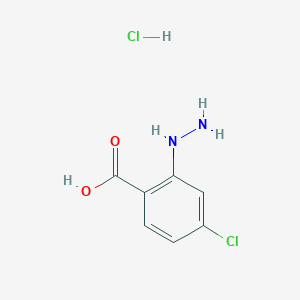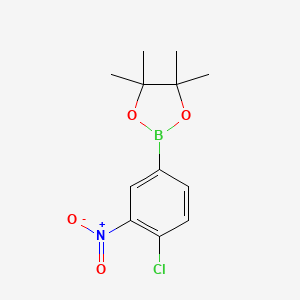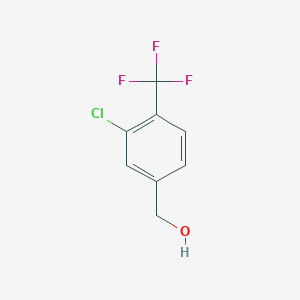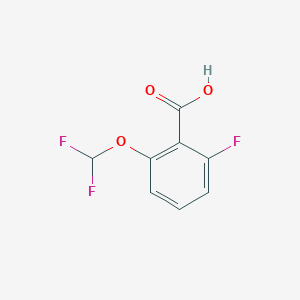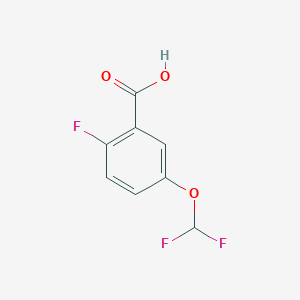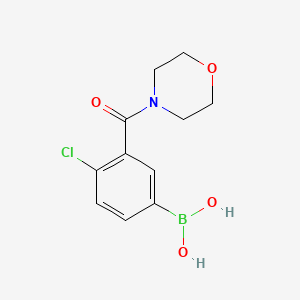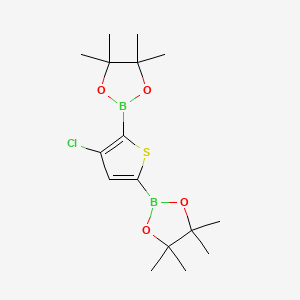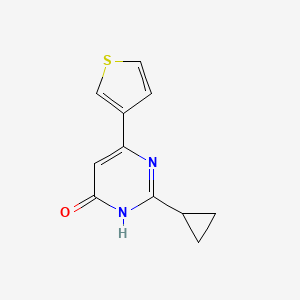
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol
Vue d'ensemble
Description
“2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol” is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.28 g/mol. It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a chalcone-bearing thiophene nucleus as a starting compound . For instance, a series of novel pyrimidine derivatives were synthesized using a chalcone-bearing thiophen nucleus, which was prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde . This compound then reacted with thiourea to obtain a pyrimidinthiol derivative .Applications De Recherche Scientifique
1. Synthesis and Biological Screening
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol derivatives have been synthesized and screened for various biological activities. These compounds have been investigated for their potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some derivatives exhibit significant anti-inflammatory and analgesic activities, indicating potential therapeutic applications (Bhat, Kumar, Nisar, & Kumar, 2014).
2. Antimicrobial Activities
These derivatives have been evaluated for antimicrobial activities. Several studies have demonstrated their efficacy against various bacterial and fungal strains, suggesting their use in developing novel antimicrobial agents. Some derivatives display potent activities against Gram-positive and Gram-negative bacteria as well as fungi (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).
3. Antioxidant and Anti-inflammatory Properties
Certain derivatives of 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol have been found to possess potent antioxidant and anti-inflammatory properties. These properties are significant for the development of new therapeutic agents in the treatment of diseases associated with oxidative stress and inflammation (Shehab, Abdellattif, & Mouneir, 2018).
4. Design and Synthesis for Specific Biological Targets
These compounds have been designed and synthesized to target specific biological pathways. For example, derivatives have been developed as inhibitors of the CDK2 enzyme, demonstrating significant anti-proliferative activity against various human cancer cell lines. This highlights their potential in cancer therapy (Abdel-Rahman, Shaban, Nassar, El-kady, Ismail, Mahmoud, Awad, & El‐Sayed, 2021).
5. Pesticidal Activities
Research also indicates the application of these compounds in the agricultural sector. Derivatives have shown efficacy as pesticides, displaying larvicidal activities against mosquito larvae and fungicidal activities against plant pathogens (Choi, Nam, Kim, Kim, Park, Bae, Park, Jeon, & Lee, 2015).
Propriétés
IUPAC Name |
2-cyclopropyl-4-thiophen-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICIPMHIYJGSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



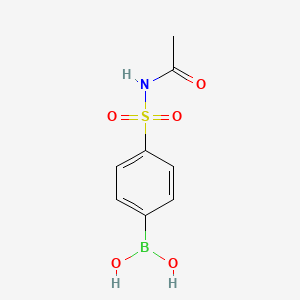
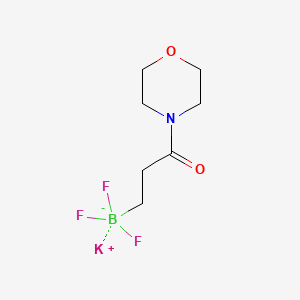
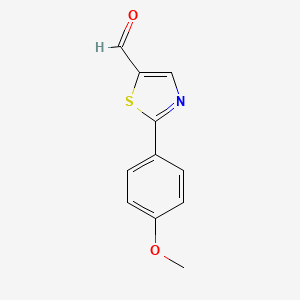
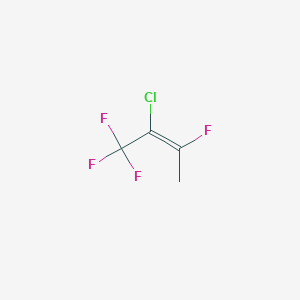
![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)
